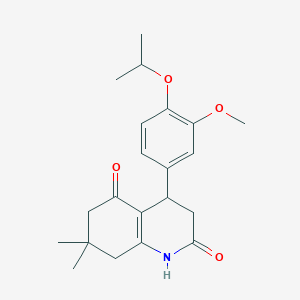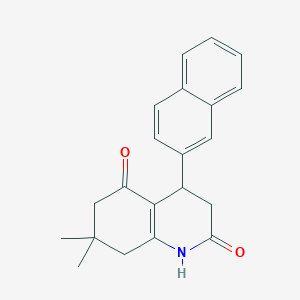
7,7-dimethyl-4-(2-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
説明
7,7-dimethyl-4-(2-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, commonly known as DMNQ, is a synthetic compound that has been extensively studied for its redox properties and its potential use in various scientific research applications. DMNQ is a member of the naphthoquinone family and is known for its ability to generate reactive oxygen species (ROS) in biological systems.
作用機序
DMNQ generates 7,7-dimethyl-4-(2-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione through a redox cycling mechanism. DMNQ is reduced to its semiquinone form by cellular reductases, which then reacts with oxygen to form superoxide anion radicals. These radicals can then be converted to hydrogen peroxide and other 7,7-dimethyl-4-(2-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione through various enzymatic reactions. The generation of 7,7-dimethyl-4-(2-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione by DMNQ can lead to oxidative damage to cellular components, including lipids, proteins, and DNA.
Biochemical and physiological effects:
DMNQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, activate various signaling pathways, and alter gene expression. DMNQ has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. However, DMNQ can also have toxic effects on cells and tissues, leading to oxidative damage and cell death.
実験室実験の利点と制限
DMNQ is a useful tool for studying the effects of oxidative stress on biological systems. It can be used to generate 7,7-dimethyl-4-(2-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in cells and tissues, allowing researchers to study the effects of oxidative damage on cellular components. However, DMNQ can also have toxic effects on cells and tissues, limiting its use in certain experiments. Additionally, DMNQ can be difficult to work with due to its high reactivity and potential for oxidation.
将来の方向性
There are many future directions for research on DMNQ. One area of interest is the development of DMNQ-based therapies for neurodegenerative diseases. DMNQ has been shown to have neuroprotective effects in animal models of these diseases, and further research may lead to the development of new treatments. Additionally, DMNQ can be used as a tool to study the effects of oxidative stress on various cellular processes, including autophagy and apoptosis. Further research may also lead to the development of new DMNQ derivatives with improved properties for use in scientific research.
科学的研究の応用
DMNQ has been extensively studied for its redox properties and its potential use in various scientific research applications. DMNQ is commonly used as a tool to study the effects of oxidative stress on biological systems. It has been shown to generate 7,7-dimethyl-4-(2-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in cells and tissues, which can lead to oxidative damage and cell death. DMNQ has also been used to study the role of 7,7-dimethyl-4-(2-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
7,7-dimethyl-4-naphthalen-2-yl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-21(2)11-17-20(18(23)12-21)16(10-19(24)22-17)15-8-7-13-5-3-4-6-14(13)9-15/h3-9,16H,10-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKBDJXJUMXGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC4=CC=CC=C4C=C3)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-dimethyl-4-(naphthalen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 4-[5-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)-2-furyl]benzoate](/img/structure/B4263109.png)




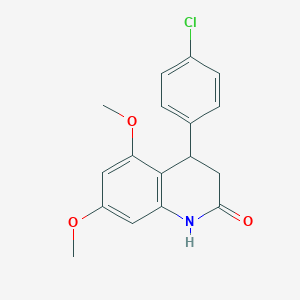
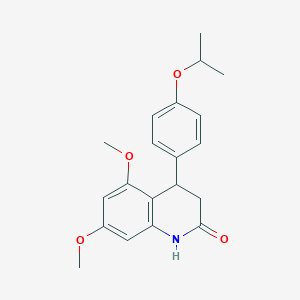
![4-[4-(dimethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263162.png)
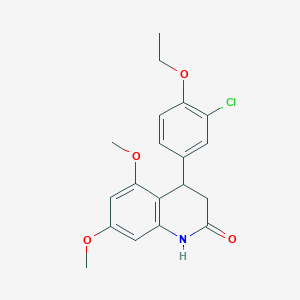
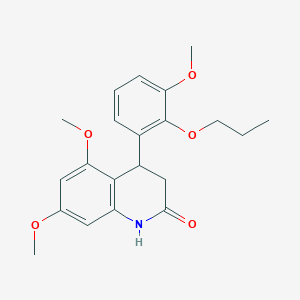
![4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4263182.png)
